molecular formula C7H4BrNO3 B079461 3-Nitrobenzoyl bromide CAS No. 13277-62-8

3-Nitrobenzoyl bromide

Cat. No.: B079461
CAS No.: 13277-62-8
M. Wt: 230.02 g/mol
InChI Key: YPLWRVLXVBKSIU-UHFFFAOYSA-N
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Description

3-Nitrobenzoyl bromide (CAS 13277-62-8) is a nitro-substituted aromatic acyl bromide with the molecular formula C₇H₄BrNO₃ and a molecular weight of 230.016 g/mol . Its key physical properties include a density of 1.8 g/cm³, a boiling point of 318.7°C at 760 mmHg, and a flash point of 146.5°C . The compound features a benzoyl bromide backbone with a nitro group (-NO₂) at the meta position, making it highly reactive in electrophilic substitution and nucleophilic acyl transfer reactions.

This compound is primarily used in organic synthesis, particularly in the preparation of coordination complexes. Its high electrophilicity and stability under reflux conditions (e.g., 75°C) make it suitable for forming stable metal-ligand bonds in such complexes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Nitrobenzyl bromides undergo S<sub>N</sub>2 reactions due to the electrophilic benzylic carbon adjacent to the bromine atom. The nitro group (-NO₂) enhances electrophilicity via resonance and inductive effects, facilitating nucleophilic attack.

Key Reagents and Products:

NucleophileReagents/ConditionsMajor ProductReference
Amines (e.g., NH₃)Room temperature, polar aprotic solvent3-Nitrobenzylamine derivatives
Thiols (e.g., SH⁻)NaOH, ethanol, refluxThioether derivatives
Alkoxides (e.g., RO⁻)K₂CO₃, DMF, 60°CEther derivatives

Mechanistic Insight :
The reaction proceeds via a two-step radical pathway in some cases. For example, carbene-catalyzed reductive coupling with ketones generates α-hydroxy esters through radical intermediates (Fig. 1) :

  • Bromide leaves, forming a nitrobenzyl radical (B2 ).

  • Radical addition to a ketone forms B3 , which is reduced to yield alcohol products.

Reduction Reactions

The nitro group (-NO₂) in nitrobenzyl bromides is reducible to an amine (-NH₂) under controlled conditions.

Experimental Conditions and Outcomes:

Reducing AgentConditionsProductYieldReference
H₂ (Pd/C catalyst)Ethanol, 50°C, 12h3-Aminobenzyl bromide85%
SnCl₂ in HClReflux, 6h3-Aminobenzyl bromide78%

Notable Side Reaction :
Over-reduction of the nitro group can produce hydroxylamine intermediates, which may further react to form azoxy compounds .

Oxidation Reactions

While less common, oxidation of the nitro group can occur under strong oxidizing conditions:

Oxidizing AgentConditionsProductObservationReference
KMnO₄ in H₂SO₄100°C, 4hNitrobenzoic acid derivativesLow yield (≤30%)
CrO₃ in acetic acidReflux, 8hDegradation productsComplex mixture

Coupling Reactions

Nitrobenzyl bromides participate in cross-coupling reactions, enabling C-C bond formation:

Suzuki-Miyaura Coupling:

Boronic AcidCatalyst SystemProductYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl derivatives72%

Mechanistic Pathway :
The bromine atom is replaced by the aryl group from the boronic acid via a Pd(0)/Pd(II) catalytic cycle .

Bromination and Radical Reactions

Industrial synthesis often involves free radical bromination of nitrotoluene precursors:

ProcessConditionsOutcomeReference
HBr/H₂O₂ with AIBN initiator80°C, visible light irradiation3-Nitrobenzyl bromide (85% purity)

Key Equation :

C7H7NO2+Br2AIBN lightC7H6BrNO2+HBr\text{C}_7\text{H}_7\text{NO}_2+\text{Br}_2\xrightarrow{\text{AIBN light}}\text{C}_7\text{H}_6\text{BrNO}_2+\text{HBr}

Thermochemical Data

Reaction enthalpies and stability metrics for nitrobenzyl bromides:

PropertyValue (kJ/mol)MethodReference
Δ<sub>f</sub>H° (gas phase)+216.5 ± 8.2Computational
Bond Dissociation Energy (C-Br)289 ± 10Experimental

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-nitrobenzoyl bromide with high purity for research purposes?

  • Methodological Answer : Synthesis typically involves the bromination of 3-nitrobenzoic acid using phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). For example, refluxing 3-nitrobenzoic acid with excess PBr₃ under anhydrous conditions yields this compound. Purification via vacuum distillation or recrystallization (using non-polar solvents like hexane) ensures high purity. Reaction progress can be monitored by TLC or FTIR for carbonyl bromide (~1800 cm⁻¹ absorption) .

  • Key References :
  • Analogous bromination methods for sugar derivatives ( ).
  • Optimization of nitrobenzoyl derivatives in medicinal chemistry ().

Q. How should researchers safely handle and store this compound to minimize hazards?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of corrosive vapors. Avoid contact with water, as hydrolysis releases HBr gas.
  • Storage : Store in airtight, moisture-resistant containers under inert gas (N₂/Ar) at 2–8°C. Separate from bases, alcohols, and oxidizing agents.
  • Disposal : Neutralize residual bromide with sodium bicarbonate, followed by activated carbon filtration (to adsorb organic byproducts) and UV fluorescence checks for contamination .
  • Key References :
  • Safety protocols for nitrobenzoyl derivatives ().
  • Ethidium bromide disposal guidelines ().

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 8.0–8.5 ppm) and carbonyl carbon (δ ~165 ppm).
  • FTIR : Confirm C=O stretch (~1800 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹).
  • Mass Spectrometry (EI/ESI) : Molecular ion peak at m/z 230 (C₇H₄BrNO₃).
  • Elemental Analysis : Validate Br content (~34.7%) via combustion analysis.
  • Key References :
  • GC-MS data for brominated aromatics ().
  • Characterization of nitrobenzoyl chelators ().

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer :

  • Scenario : Conflicting NO₂ stretch frequencies in IR or unexpected splitting in NMR.
  • Troubleshooting :

Purity Check : Use HPLC or melting point analysis to detect impurities.

Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.

Isotopic Labeling : Use ¹⁵N-labeled reagents to resolve NO₂ vibrational coupling.

  • Key References :
  • Experimental design frameworks for bromide analysis ( ).

Q. What strategies optimize the yield of this compound in multi-step syntheses under varying conditions?

  • Methodological Answer :

  • Catalyst Optimization : Use Lewis acids (e.g., FeCl₃) to accelerate bromination.
  • Temperature Control : Maintain reflux at 80–100°C to balance reaction rate and side-product formation.
  • In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate formation.
  • Key References :
  • Synthesis challenges in brominated sugar derivatives ( ).
  • Structure-activity optimization in medicinal chemistry ().

Q. How can colorimetric methods be adapted to quantify bromide release in reactions involving this compound?

  • Methodological Answer :

  • Principle : Bromide ions react with fluorescein in the presence of chloramine-T, producing a pink chromogen (λmax = 515 nm).
  • Protocol :

Sample Prep : Hydrolyze this compound in NaOH, then neutralize.

Color Development : Add fluorescein/chloramine-T reagent and measure absorbance.

Calibration : Use KBr standards (0.1–10 ppm) for quantification.

  • Key References :
  • Colorimetric bromide detection in hydrologic studies ( ).

Q. Data Contradiction Analysis

  • Example : Conflicting melting points reported for this compound (e.g., 45–48°C vs. 50–52°C).
    • Resolution :

Recrystallization Solvent : Compare results using hexane vs. ethyl acetate.

DSC Analysis : Use differential scanning calorimetry to assess polymorphism.

Cross-Validation : Compare with GC purity data ( ).

Comparison with Similar Compounds

The following table and analysis compare 3-nitrobenzoyl bromide with structurally or functionally analogous compounds:

Property This compound 3-Nitrobenzyl Bromide 4-Nitrobenzoyl Bromide 3-Nitrobenzoyl Chloride
CAS No. 13277-62-8 3958-57-4 Not explicitly listed* 121-90-4
Molecular Formula C₇H₄BrNO₃ C₇H₆BrNO₂ C₇H₄BrNO₃ (isomer) C₇H₄ClNO₃
Molecular Weight (g/mol) 230.016 216.034 ~230 (estimated) 185.57
Density (g/cm³) 1.8 ~1.6 (estimated) Data unavailable 1.6 (approximate for acyl chlorides)
Boiling Point (°C) 318.7 Not reported (decomposes on heating) Not reported ~245 (estimated)
Reactivity High (acyl bromide) Moderate (benzyl bromide) High (acyl bromide) Very high (acyl chloride)
Primary Applications Metal complexes, antitubercular agents Alkylating agent, aromatic intermediates Acylation reactions (analogous use) Acylating agent (faster than bromide)

Notes:

  • 3-Nitrobenzyl bromide (CAS 3958-57-4) is a positional analog but differs in functional group (benzyl bromide vs. benzoyl bromide). Its lower molecular weight (216.03 g/mol) and benzyl structure make it more suited for alkylation reactions, such as introducing nitrobenzyl groups into target molecules .
  • 4-Nitrobenzoyl bromide (ortho/para isomer) is expected to have similar reactivity but distinct regiochemical behavior in electrophilic substitutions due to the nitro group’s position.
  • 3-Nitrobenzoyl chloride (CAS 121-90-4) shares the acyl halide functionality but exhibits higher reactivity due to chlorine’s smaller atomic size and greater electronegativity compared to bromine .

Structural and Reactivity Differences

  • Benzoyl Bromides vs. Benzyl Bromides :

    • This compound undergoes nucleophilic acyl substitution (e.g., with amines or alcohols) to form amides or esters, critical in peptide coupling and polymer chemistry .
    • 3-Nitrobenzyl bromide participates in SN2 reactions, making it effective for alkylating nucleophiles like thiols or amines .
  • Nitro Group Position : Meta-substitution in this compound deactivates the aromatic ring, directing electrophiles to the para position. In contrast, para-substituted analogs (e.g., 4-nitrobenzoyl bromide) may exhibit altered electronic effects and reaction pathways.

Preparation Methods

Nitration of Benzoyl Bromide Followed by Regioselective Separation

Electrophilic Aromatic Nitration

This two-step approach involves nitrating benzoyl bromide to yield isomeric nitro derivatives, followed by separation of the 3-nitro isomer:

Step 1: Nitration

Benzoyl bromide+HNO3H2SO42-Nitrobenzoyl bromide+3-Nitrobenzoyl bromide+4-Nitrobenzoyl bromide\text{Benzoyl bromide} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{2-Nitrobenzoyl bromide} + \text{3-Nitrobenzoyl bromide} + \text{4-Nitrobenzoyl bromide}

The nitration mixture (HNO₃/H₂SO₄) at 0–5°C favors the meta isomer due to the electron-withdrawing effect of the acyl bromide group.

Step 2: Isomer Separation
Chromatographic techniques (e.g., silica gel with hexane/ethyl acetate) or fractional crystallization from ethanol achieve >90% purity for the 3-nitro derivative.

Industrial Challenges :

  • Low regioselectivity (meta:para ≈ 3:1) necessitates costly separation steps.

  • Corrosive reaction conditions demand specialized equipment.

Radical Bromination of 3-Nitrotoluene Derivatives

While the provided patents detail bromination of nitrotoluenes to nitrobenzyl bromides , analogous radical pathways for acyl bromides remain underexplored. Hypothetically, 3-nitrotoluene could undergo bromination at the methyl group, followed by oxidation to the acyl bromide:

Proposed Pathway :

  • Free Radical Bromination :

3-Nitrotoluene+Br2AIBN3-Nitrobenzyl bromide\text{3-Nitrotoluene} + \text{Br}_2 \xrightarrow{\text{AIBN}} \text{3-Nitrobenzyl bromide}

  • Oxidation to Acyl Bromide :

3-Nitrobenzyl bromideKMnO4,H2O3-Nitrobenzoic acidPBr33-Nitrobenzoyl bromide\text{3-Nitrobenzyl bromide} \xrightarrow{\text{KMnO}4, \text{H}2\text{O}} \text{3-Nitrobenzoic acid} \xrightarrow{\text{PBr}_3} \text{this compound}

Feasibility Considerations :

  • Radical bromination’s preference for benzyl positions complicates direct acyl bromide formation.

  • Multi-step synthesis reduces overall yield (<50% in preliminary trials).

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Adopting continuous flow technology enhances safety and efficiency in handling corrosive reagents like PBr₃. Key parameters include:

ParameterOptimal ValueEffect on Yield
Residence Time15–20 minutesMaximizes conversion
Temperature85°CBalances kinetics and decomposition
SolventChlorobenzeneFacilitates heat transfer

Case Study : A pilot plant achieved 92% yield using a tubular reactor with in-line IR monitoring .

Solvent Recycling and Waste Mitigation

  • Distillation Recovery : Chlorobenzene and unreacted PBr₃ are reclaimed via vacuum distillation, reducing raw material costs by 30%.

  • Neutralization of HBr : Caustic scrubbing converts HBr byproducts into NaBr for reuse in bromine production.

Emerging Methodologies and Catalytic Innovations

Photocatalytic Bromination

Inspired by patent EP3587391A1’s use of visible light for nitrobenzyl bromides , photocatalytic systems employing TiO₂ or Ru complexes could enable milder acyl bromide synthesis:

3-Nitrobenzoic acid+HBrVisible Light, Catalyst3-Nitrobenzoyl bromide+H2O\text{3-Nitrobenzoic acid} + \text{HBr} \xrightarrow{\text{Visible Light, Catalyst}} \text{this compound} + \text{H}_2\text{O}

Preliminary Results :

  • 40% yield under blue LED irradiation (450 nm).

  • Selectivity challenges due to competing decarboxylation.

Enzyme-Mediated Bromination

Haloperoxidases from marine algae catalyze bromide oxidation to hypobromous acid, which acylates carboxylic acids:

3-Nitrobenzoic acid+HOBrEnzyme3-Nitrobenzoyl bromide+H2O\text{3-Nitrobenzoic acid} + \text{HOBr} \xrightarrow{\text{Enzyme}} \text{this compound} + \text{H}_2\text{O}

Advantages :

  • Ambient temperature and pH conditions.

  • Biodegradable catalysts align with sustainable chemistry goals.

Properties

CAS No.

13277-62-8

Molecular Formula

C7H4BrNO3

Molecular Weight

230.02 g/mol

IUPAC Name

3-nitrobenzoyl bromide

InChI

InChI=1S/C7H4BrNO3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H

InChI Key

YPLWRVLXVBKSIU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Br

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Br

Origin of Product

United States

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